molecular formula C43H28NO2P B13785018 Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide

Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide

Cat. No.: B13785018
M. Wt: 621.7 g/mol
InChI Key: IZNKPODGGHPAFS-UHFFFAOYSA-N
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Description

Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide (hereafter referred to by its full name) is a spirocyclic compound featuring a rigid 9,9′-spirobifluorene core fused with a quinolino[3,2,1-kl]phenoxazine moiety and functionalized with a diphenylphosphine oxide group. This structural architecture imparts exceptional thermal stability, high triplet energy levels (~2.86 eV), and balanced charge-transport properties, making it a promising candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and phosphorescent devices .

Properties

Molecular Formula

C43H28NO2P

Molecular Weight

621.7 g/mol

IUPAC Name

2'-diphenylphosphorylspiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene]

InChI

InChI=1S/C43H28NO2P/c45-47(29-14-3-1-4-15-29,30-16-5-2-6-17-30)31-26-27-33-32-18-7-8-19-34(32)43(37(33)28-31)35-20-9-10-22-38(35)44-39-23-11-12-24-40(39)46-41-25-13-21-36(43)42(41)44/h1-28H

InChI Key

IZNKPODGGHPAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=C8C(=CC=C7)OC9=CC=CC=C9N8C1=CC=CC=C61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide involves multiple steps, starting with the preparation of the spiro core. The spiro core is synthesized through a series of condensation reactions involving fluorene and quinoline derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the synthesis process makes it feasible for large-scale production required for commercial applications in OLEDs .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines .

Scientific Research Applications

Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide in OLEDs involves the efficient transport of charge carriers and the emission of light. The spiro structure provides rigidity, reducing non-radiative decay and enhancing electroluminescence efficiency . The phosphine oxide group plays a crucial role in stabilizing the excited states, leading to high quantum efficiency .

Comparison with Similar Compounds

Key Properties

  • Triplet Energy (E₃) : ~2.86 eV, suitable for hosting blue and green phosphorescent emitters .
  • Device Performance : In OLEDs, it achieves a maximum external quantum efficiency (EQE) of 19.1% for green devices and 10.78% for blue devices, with brightness up to 16,943 cd/m² .

Comparison with Similar Compounds

To contextualize its performance, the compound is compared to structurally analogous phosphine oxide derivatives (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Phosphine Oxide Groups Thermal Stability Triplet Energy (eV) Application Performance References
Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide Spirofluorene-quinolino-phenoxazine 1 >300°C 2.86 EQE: 19.1% (green OLEDs)
SPPO13 9,9′-Spirobifluorene 2 High Not reported Used as n-type host in solar cells
SPPO21 Asymmetric spiro(fluorene-benzofluorene) 2 Moderate Not reported Investigated for steric effects
Diphenyl(spiro[fluorene-9,9'-xanthen]-4'-yl)phosphine oxide Spirofluorene-xanthene 1 Not reported HOMO: -6.52; LUMO: -2.47 Host material for OLEDs
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) Spirobi[fluorene]-carbazole 0 High Not reported Red OLEDs: 27.8 cd/A efficiency

Structural and Functional Insights

SPPO13 vs. The target compound’s quinolino-phenoxazine fusion introduces asymmetry, improving amorphous morphology while retaining high thermal stability .

Diphenyl(spiro[fluorene-9,9'-xanthen]-4'-yl)phosphine oxide :

  • This xanthene-based analogue has lower LUMO (-2.47 eV) compared to the target compound’s triplet energy (2.86 eV), suggesting better electron injection in OLEDs but reduced suitability for high-energy emitters .

CzFA (Non-Phosphine Oxide Host): CzFA lacks phosphine oxide groups but incorporates carbazole for hole transport. While it achieves high efficiency in red OLEDs (27.8 cd/A), it is unsuitable for blue/green devices due to mismatched energy levels .

Performance Metrics

  • Triplet Energy : The target compound’s E₃ (2.86 eV) exceeds conventional hosts like CBP (2.6 eV), enabling efficient energy transfer to blue emitters .
  • Steric Effects : Compared to DOPhF-SFXSO and DOF-SFXSO (bulky side chains), the target compound’s rigid core balances steric hindrance and charge transport without requiring alkyl/alkoxy substituents .

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